Valproic Acid Methyl Ester-d3
Description
Properties
Molecular Formula |
C₉H₁₅D₃O₂ |
|---|---|
Molecular Weight |
161.26 |
Synonyms |
2-Propyl-pentanoic Acid Methyl Ester-d3; 2-Propyl-valeric Acid Methyl Ester-d3; 2-Propylvaleric Acid Methyl Ester-d3; Methyl 2,2-Dipropylacetate-d3; Methyl 2-Propylpentanoate-d3; Methyl Dipropylacetate-d3; Methyl Valproate-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Valproic Acid Methyl Ester D3
Strategies for Deuterium (B1214612) Incorporation and Synthetic Pathways for Valproic Acid Methyl Ester-d3
The synthesis of Valproic Acid Methyl Ester-d3 involves two key steps: the synthesis of a deuterated valproic acid precursor and its subsequent esterification to form the methyl ester.
Precursor Synthesis and Deuteration Techniques
The common route for the synthesis of valproic acid is through the malonic ester synthesis. This method can be adapted to introduce deuterium atoms at specific positions. One common strategy is to use deuterated starting materials. For instance, the synthesis can be initiated with diethyl malonate, which is then alkylated with a deuterated propyl halide.
Alternatively, deuterium can be introduced at a later stage of the synthesis through hydrogen-deuterium exchange reactions. These reactions are typically catalyzed by a base or a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).
A general synthetic scheme for deuterated valproic acid is as follows:
Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
Alkylation with Deuterated Propyl Halide: The enolate is then reacted with a deuterated propyl halide (e.g., 1-bromopropane-d7) in a nucleophilic substitution reaction. This step is repeated to introduce two propyl groups at the α-carbon of the malonic ester.
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield deuterated valproic acid.
Esterification Protocols for Methyl Ester Formation
Once the deuterated valproic acid has been synthesized, the final step is its conversion to the methyl ester. Several standard esterification methods can be employed for this purpose.
Fischer-Speier Esterification: This is a classic method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. To produce the d3-methyl ester, deuterated methanol (CD₃OH) is used.
Reaction with a Methylating Agent: Another common method is to use a methylating agent, such as methyl-d3 iodide (CD₃I) or diazomethane-d2 (CD₂N₂), in the presence of a base. This method is often milder and can be more suitable for sensitive substrates.
The choice of esterification protocol depends on factors such as the scale of the reaction, the desired purity of the product, and the availability of reagents.
Rigorous Characterization of Isotopic Purity and Distribution
The characterization of Valproic Acid Methyl Ester-d3 is crucial to ensure its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Site Confirmation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules and for confirming the position of deuterium atoms in isotopically labeled compounds.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Valproic Acid Methyl Ester-d3, the absence of a signal corresponding to the methyl ester protons (which would typically appear around 3.6 ppm) confirms the successful incorporation of the CD₃ group. The rest of the proton signals corresponding to the propyl chains should remain unchanged.
²H NMR Spectroscopy: ²H NMR spectroscopy directly detects the deuterium nuclei. The spectrum of Valproic Acid Methyl Ester-d3 would show a signal in the region expected for a methyl ester group, confirming the presence and location of the deuterium atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also provide valuable information. The carbon atom of the CD₃ group will show a characteristic multiplet due to coupling with the deuterium atoms, and its chemical shift will be slightly different from that of a CH₃ group.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Molecular Weight Verification
High-resolution mass spectrometry is used to determine the exact mass of a molecule with high accuracy, which allows for the confirmation of its elemental composition. For Valproic Acid Methyl Ester-d3, HRMS is essential for verifying the incorporation of the deuterium atoms and for determining the isotopic enrichment.
The theoretical exact mass of the non-deuterated Valproic Acid Methyl Ester (C₉H₁₈O₂) is different from that of the d3-deuterated version (C₉H₁₅D₃O₂). By comparing the experimentally measured mass to the calculated theoretical masses, the presence and number of deuterium atoms can be confirmed.
Table 1: Theoretical Exact Masses of Valproic Acid Methyl Ester and its d3-Isotopologue
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| Valproic Acid Methyl Ester | C₉H₁₈O₂ | 158.1307 |
| Valproic Acid Methyl Ester-d3 | C₉H₁₅D₃O₂ | 161.1495 |
Chromatographic Purity Assessment and Enantiomeric/Diastereomeric Evaluation (if applicable)
Chromatographic techniques are used to assess the chemical purity of the synthesized Valproic Acid Methyl Ester-d3.
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for determining the purity of volatile compounds like Valproic Acid Methyl Ester-d3.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile derivatives or for preparative purification.
Valproic acid itself is not chiral. However, if a synthetic route involving chiral reagents or catalysts were used, or if the molecule were to be derivatized in a way that introduces a chiral center, then enantiomeric or diastereomeric purity would need to be assessed. This is typically done using chiral chromatography (either chiral GC or chiral HPLC).
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Purpose |
| ¹H NMR | Confirm absence of methyl ester protons |
| ²H NMR | Confirm presence and location of deuterium |
| ¹³C NMR | Observe isotopic effect on carbon signals |
| HRMS | Verify molecular weight and isotopic enrichment |
| GC/HPLC | Assess chemical purity |
| Chiral GC/HPLC | Assess enantiomeric/diastereomeric purity (if applicable) |
Quality Control and Establishment of Certified Reference Materials for Research Applications
The reliability of analytical measurements is fundamentally dependent on the quality of the reference materials used for calibration and control. For Valproic Acid Methyl Ester-d3, its primary application as an internal standard in quantitative mass spectrometry-based assays necessitates a rigorous quality control (QC) framework and its establishment as a Certified Reference Material (CRM). The certification process ensures the material's properties, such as identity, purity, concentration, and isotopic enrichment, are accurately determined, well-characterized, and traceable to established standards.
The establishment of Valproic Acid Methyl Ester-d3 as a CRM is typically conducted under an internationally recognized quality management system, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. nata.com.aureagecon.comexcedr.comaroscientific.comansi.org This accreditation ensures that the entire process, from raw material characterization to final product certification and distribution, adheres to the highest standards of quality and metrological traceability. nata.com.aureagecon.com
Key Stages in Quality Control and Certification:
Identity Confirmation: The structural identity of the synthesized Valproic Acid Methyl Ester-d3 is unequivocally confirmed using multiple analytical techniques. This typically involves:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, which for Valproic Acid Methyl Ester-d3 is 161.26 g/mol , corresponding to the molecular formula C₉H₁₅D₃O₂. cymitquimica.com Gas chromatography-mass spectrometry (GC-MS) is also a common technique for the analysis of valproic acid and its esters, providing both retention time and mass fragmentation data that serve as a molecular fingerprint. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to confirm the molecular structure and the position of the deuterium labels. The absence or significant reduction of a signal in the ¹H NMR spectrum at the expected position for the methyl group protons confirms successful deuteration.
Purity Assessment: The chemical and isotopic purity of the material are critical attributes.
Chemical Purity: This is determined to quantify any non-isotopic impurities. Chromatographic methods like GC coupled with a Flame Ionization Detector (GC-FID) or MS, and High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or MS, are used. mdpi.com Since the valproate structure lacks a strong chromophore, derivatization to the methyl ester is a common strategy to improve its chromatographic behavior for GC analysis. nih.gov
Isotopic Purity (Isotopic Enrichment): This measures the percentage of the deuterated compound relative to its unlabeled counterpart. Mass spectrometry is the definitive technique for this assessment. nih.gov By analyzing the ion intensities of the labeled (d3) and unlabeled (d0) species, the isotopic enrichment can be calculated. A high isotopic purity (typically >98% or >99%) is crucial to prevent cross-talk or interference with the analyte being measured in an assay. acanthusresearch.com
Characterization and Value Assignment: For a CRM, the property values must be accurately assigned with a stated measurement uncertainty. For a neat (pure) material, the certified value is typically its purity. For a solution CRM, the certified value is the concentration. This process involves:
Homogeneity Studies: The batch is tested to ensure that the property value (e.g., purity, concentration) is uniform across all units (e.g., vials).
Stability Studies: The material is tested under various conditions (e.g., temperature, light exposure) over time to establish its stability and determine an appropriate shelf-life and recommended storage conditions. reagecon.com
Uncertainty Budget Calculation: An uncertainty budget is meticulously calculated, accounting for all potential sources of error in the characterization process, including measurements from homogeneity and stability studies, and the purity assessment.
The culmination of this process is the issuance of a Certificate of Analysis (CoA) . This document provides users with all the critical information about the CRM, including the certified property values and their uncertainties, a statement of metrological traceability, and details of the analytical methods used for characterization. simsonpharma.com
The following tables represent the typical data and specifications that would be determined during the quality control and certification process for a batch of Valproic Acid Methyl Ester-d3 CRM.
Table 1: Analytical Techniques for Characterization
| Parameter | Analytical Method | Purpose |
|---|---|---|
| Identity | ¹H NMR, ¹³C NMR, GC-MS | Confirms chemical structure, position of deuterium labels, and provides fragmentation pattern. |
| Chemical Purity | GC-FID, HPLC-MS | Quantifies organic and inorganic impurities. |
| Isotopic Purity | GC-MS, LC-MS/MS | Determines the percentage of the d3-labeled compound and the presence of d0, d1, or d2 species. |
| Water Content | Karl Fischer Titration | Quantifies residual water, which is critical for accurate concentration calculations of solutions. |
| Residual Solvents | Headspace GC-MS | Identifies and quantifies any solvents remaining from the synthesis and purification process. |
Table 2: Example Certificate of Analysis Specifications
| Certified Property | Method | Certified Value |
|---|---|---|
| Purity | Mass Balance Approach* | 99.8% ± 0.1% |
| Isotopic Purity | GC-MS (Selected Ion Monitoring) | ≥ 99 atom % D |
| Isotopic Distribution | GC-MS | d3: 99.6%, d2: 0.3%, d1: 0.1%, d0: <0.05% |
| Identity Confirmation | ¹H NMR, MS | Conforms to structure |
*The Mass Balance approach calculates purity by subtracting the sum of all identified impurities (e.g., organic impurities, water, residual solvents) from 100%.
The establishment of Valproic Acid Methyl Ester-d3 as a CRM provides analytical laboratories with a high-quality, reliable material essential for method validation, system suitability testing, and the accurate quantification of valproic acid in various research and clinical applications. excedr.comscbt.com
Advanced Analytical Applications of Valproic Acid Methyl Ester D3 in Preclinical and in Vitro Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary analytical tool for the quantitative analysis of valproic acid (VPA) and its metabolites in preclinical and in vitro research. Its high sensitivity and selectivity allow for accurate measurements in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Valproic Acid Methyl Ester-d3, is crucial for the development of robust and reliable LC-MS/MS assays.
Optimization of Chromatographic Separation Parameters for Valproic Acid and Metabolites
Effective chromatographic separation is fundamental to a successful LC-MS/MS assay, ensuring that valproic acid and its numerous metabolites are resolved from each other and from endogenous matrix components, thereby minimizing ion suppression and isomeric interferences.
Mobile Phase Composition: The choice of mobile phase significantly influences the ionization efficiency and retention of VPA and its metabolites. Reversed-phase chromatography is commonly employed, utilizing a combination of an aqueous phase and an organic solvent.
Aqueous Phase: Typically, the aqueous phase is acidified with formic acid (e.g., 0.1%) or contains a buffer like ammonium formate or ammonium acetate to promote the formation of [M-H]⁻ ions in negative ionization mode, which is often preferred for VPA analysis. unipd.it
Organic Phase: Acetonitrile and methanol (B129727) are the most common organic modifiers. The ratio of the organic to the aqueous phase can be optimized in either an isocratic or gradient elution mode to achieve the desired separation. For instance, an isocratic mobile phase of methanol and 10mM ammonium acetate (80:20, v/v) with 0.1% formic acid has been successfully used. nih.gov Another study utilized a mixture of acetonitrile and 0.1% (v/v) acetic acid in water (40:60, v/v). actamedicamarisiensis.ro
Stationary Phase Selection: The choice of the analytical column's stationary phase is critical for achieving optimal separation.
C18 Columns: C18 columns are widely used for the analysis of VPA and its metabolites due to their hydrophobic nature, which provides good retention for these compounds. actamedicamarisiensis.ronih.gov Columns with smaller particle sizes (e.g., 1.8 µm or 2.6 µm) can offer higher resolution and faster analysis times. nih.govresearchgate.net
Other Stationary Phases: While C18 is prevalent, other stationary phases like C8 have also been employed. For example, a ZORBAX SB-C₈ column was used with an isocratic mobile phase for a rapid 2.0-minute total run time. nih.gov
Flow Rate and Column Temperature: These parameters are adjusted to optimize peak shape, resolution, and analysis time. Flow rates typically range from 0.15 mL/min to 1 mL/min. actamedicamarisiensis.roresearchgate.net Maintaining a constant column temperature, for example at 45°C, can improve the reproducibility of retention times. actamedicamarisiensis.ro
A summary of optimized chromatographic parameters from various studies is presented below:
| Parameter | Optimized Condition 1 | Optimized Condition 2 | Optimized Condition 3 |
| Column | Kinetex C18 (3x100 mm, 2.6 μm) researchgate.net | Zorbax SB-C18 (100 mm x 3 mm, 3.5 μm) actamedicamarisiensis.ro | Agilent RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) nih.gov |
| Mobile Phase A | 50% Acetonitrile nih.gov | 0.1% (v/v) Acetic Acid in Water actamedicamarisiensis.ro | 5 mM Ammonium Formate and 0.1% Formic Acid in Water unipd.it |
| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile actamedicamarisiensis.ro | 0.1% Formic Acid in Acetonitrile unipd.it |
| Elution Mode | Gradient unipd.it | Isocratic (40:60, v/v) actamedicamarisiensis.ro | Gradient nih.gov |
| Flow Rate | 0.9 mL/min researchgate.net | 1 mL/min actamedicamarisiensis.ro | 0.3 mL/min unipd.it |
| Column Temperature | 40°C core.ac.uk | 45°C actamedicamarisiensis.ro | Not Specified |
Tandem Mass Spectrometry (MS/MS) Detection Strategies Utilizing Deuterated Internal Standards
Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative bioanalysis. The use of a deuterated internal standard like Valproic Acid Methyl Ester-d3, which has a slightly higher mass than the native compound, is a cornerstone of this strategy.
Ionization Mode: For valproic acid and its metabolites, which are carboxylic acids, electrospray ionization (ESI) in the negative ion mode is typically the most effective, generating abundant deprotonated molecules [M-H]⁻. researchgate.net
Multiple Reaction Monitoring (MRM): The most common MS/MS detection mode for quantification is Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition for both the analyte and the internal standard.
VPA Transitions: A significant challenge in VPA analysis is that its deprotonated molecule (m/z 143.1) does not readily fragment under typical collision-induced dissociation (CID) conditions. Therefore, a pseudo-MRM transition of m/z 143.1 → 143.1 is often monitored. nih.govresearchgate.net To enhance selectivity, some methods have exploited the formation of in-source adducts, such as the formate adduct [M+HCOO]⁻ at m/z 189, which can then be fragmented to the deprotonated molecule at m/z 143. unipd.it
Internal Standard Transitions: For Valproic Acid Methyl Ester-d3, the precursor ion would be the deprotonated molecule. The exact m/z would depend on the specific deuteration pattern. The product ion would likely also be the precursor ion in a pseudo-MRM approach, similar to the non-labeled VPA. The key is that the mass difference between the analyte and the internal standard is maintained in the monitored transitions. The use of stable isotope-labeled internal standards, such as VPA-d6, is a well-established practice. nih.gov
The following table outlines representative MRM transitions used in the analysis of valproic acid and its metabolites, illustrating the principles that would be applied to an assay using Valproic Acid Methyl Ester-d3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Valproic Acid | 143.1 | 143.1 | Negative ESI nih.govresearchgate.net |
| Valproic Acid (Formate Adduct) | 189 | 143 | Negative ESI unipd.it |
| 2-ene-VPA | 140.9 | 140.9 | Negative ESI researchgate.net |
| 4-ene-VPA | 140.9 | 140.9 | Negative ESI researchgate.net |
| Valproate-Glucuronide (VPA-G) | 319.1 | 143.1 | Negative ESI nih.gov |
Assessment and Mitigation of Matrix Effects in Complex Biological Research Matrices
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. These effects arise from co-eluting endogenous components in the biological matrix (e.g., plasma, brain tissue) that interfere with the ionization of the analyte and internal standard.
Assessment of Matrix Effects: Matrix effects are typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration.
Mitigation Strategies:
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from the bulk of the matrix components is the first line of defense.
Sample Preparation: Efficient sample preparation techniques, such as protein precipitation followed by dilution, solid-phase extraction (SPE), or liquid-liquid extraction (LLE), are employed to remove interfering substances like phospholipids. nih.gov
Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard, such as Valproic Acid Methyl Ester-d3. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. researchgate.net Because the ratio of the analyte to the internal standard remains constant, the quantitative accuracy of the measurement is preserved. myadlm.org However, it is important to ensure that there are no significant chromatographic shifts between the analyte and the deuterated standard, which could lead to differential matrix effects. myadlm.org
Robustness, Sensitivity, and Selectivity Evaluations for Quantitative Research
Method validation is essential to ensure that an analytical method is reliable for its intended purpose. Key validation parameters include robustness, sensitivity, and selectivity.
Robustness: The robustness of an LC-MS/MS method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Sensitivity: The sensitivity of a method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For VPA, LLOQs in the range of 0.1 to 5 µg/mL have been reported, depending on the specific application and matrix. researchgate.netresearchgate.net
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is achieved through the combination of chromatographic retention time and the specificity of the MRM transitions. The absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples demonstrates selectivity. unipd.it
The table below summarizes the validation parameters from several published LC-MS/MS methods for VPA, which are indicative of the performance expected from a well-developed assay using Valproic Acid Methyl Ester-d3.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range | 5-800 µg/mL unipd.it | 2–200 µg/mL actamedicamarisiensis.ro | 30-250 µg/mL nih.gov |
| LLOQ | 5.00 µg/mL frontiersin.org | 0.5 µg/mL researchgate.net | 2.03 µg/mL nih.gov |
| Intra-day Precision (%RSD) | < 15% researchgate.net | < 11.0% researchgate.net | < 10% nih.gov |
| Inter-day Precision (%RSD) | < 15% researchgate.net | < 11.0% researchgate.net | Not Specified |
| Accuracy | 85-115% researchgate.net | 98-112% researchgate.net | 89-97% (Recovery) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Valproic Acid and Metabolites
Gas chromatography-mass spectrometry (GC-MS) represents an alternative to LC-MS/MS for the analysis of valproic acid. Due to the inherent volatility of VPA, it is well-suited for GC analysis. nih.gov However, its polar carboxylic acid group often necessitates a derivatization step to improve chromatographic properties and prevent peak tailing. nih.gov
Derivatization Techniques for Enhanced Volatility and Detection
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to the analytical method. For GC-MS analysis of VPA, the primary goals of derivatization are to:
Increase volatility and thermal stability.
Improve chromatographic peak shape.
Enhance detection sensitivity. jfda-online.com
Esterification: A common derivatization strategy for carboxylic acids like VPA is esterification, which converts the polar carboxyl group into a less polar, more volatile ester.
Methylation/Ethylation: VPA can be converted to its methyl or ethyl ester. For example, pre-column esterification with methanol in the presence of sulfuric acid has been used. mdpi.com In another approach, VPA in plasma was derivatized with a mixture of isobutyl chloroformate, ethanol, and pyridine to form VPA ethyl ester. nih.gov
Silylation: Silylating agents, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), can also be used to convert the carboxylic acid to a trimethylsilyl (TMS) ester.
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. The use of Valproic Acid Methyl Ester-d3 as an internal standard is particularly advantageous in GC-MS methods that employ a methylation derivatization step. In this scenario, both the analyte and the internal standard would be in the same chemical form (methyl ester), ensuring similar chromatographic behavior and response in the mass spectrometer.
An overview of derivatization techniques for VPA analysis is provided below:
| Derivatization Reagent | Resulting Derivative | Key Advantages | Reference |
| Methanol / Sulfuric Acid | Valproic Acid Methyl Ester | Simple pre-column esterification | mdpi.com |
| Isobutyl chloroformate / Ethanol / Pyridine | Valproic Acid Ethyl Ester | Rapid, water-phase derivatization | nih.gov |
| 2-Bromo-2′-acetonaphthone | Naphthacyl Ester of VPA | Creates a chromophore for UV detection, but principle applies to enhancing MS detection | oup.com |
| Trichlorophenol / 2-Hydroxyacetophenone | Phenyl / Benzoyl Esters | Introduction of aromatic groups can improve detectability | nih.gov |
Mechanistic Investigations and Metabolic Pathway Elucidation Utilizing Valproic Acid Methyl Ester D3
Tracing Valproic Acid Metabolism in In Vitro and Ex Vivo Research Systems
Stable isotope labeling is a cornerstone of modern drug metabolism research, enabling detailed studies in various biological systems. researchgate.net The use of deuterated VPA analogs in in vitro models, such as cell cultures and liver microsomes, and ex vivo systems allows for the elucidation of complex metabolic inter-relationships. tandfonline.comcapes.gov.br These systems provide a controlled environment to study specific metabolic reactions and pathways that VPA undergoes.
A primary advantage of using deuterated VPA is the ability to identify previously unknown metabolites. When a biological sample is analyzed by mass spectrometry, the deuterated drug and its metabolites exhibit a characteristic isotopic signature, often appearing as a distinct molecular ion doublet corresponding to the unlabeled and labeled versions. nih.gov This signature makes it possible to confidently identify drug-related compounds within a complex biological matrix.
Research utilizing hexadeuterated VPA in human subjects led to the identification of several new metabolites in serum and urine. nih.gov These discoveries were made possible by the clear isotopic pattern that distinguished them from endogenous molecules. The identified metabolites included a di-unsaturated metabolite, 2-propyl-4-ketopentanoic acid, and the dicarboxylic acids 2-propylsuccinic acid and 2-propylmalonic acid. nih.gov In another study in rats using specifically deuterated VPA analogs, a total of 11 urinary metabolites were detected, helping to unravel the origins of various oxidation products. tandfonline.com
Table 1: Novel VPA Metabolites Identified Using Deuterated Analogs
| Metabolite | Biological Matrix | Isotopic Tracer Used |
|---|---|---|
| Di-unsaturated VPA | Serum, Urine | Hexadeuterated VPA |
| 2-propyl-4-ketopentanoic acid | Serum, Urine | Hexadeuterated VPA |
| 2-propylsuccinic acid | Urine | Hexadeuterated VPA |
| 2-propylmalonic acid | Urine | Hexadeuterated VPA |
This table summarizes novel metabolites of Valproic Acid that were identified in research studies through the use of its deuterated analogs. capes.gov.brnih.gov
Isotope tracers are essential for monitoring the activity and rate of metabolic pathways, a concept known as metabolic flux. isotope.com By introducing a deuterated compound like Valproic Acid Methyl Ester-d3 into cell cultures or more complex three-dimensional organoid models, researchers can quantitatively measure the rate at which VPA is converted into its various metabolites. isotope.comnih.gov This is achieved by growing the cells or organoids in media containing the labeled compound and then measuring the abundance and labeling patterns of the metabolites over time using mass spectrometry. isotope.com
This technique allows for a dynamic view of metabolism, revealing how different conditions or genetic factors might alter the flow of VPA through its various biotransformation pathways. For instance, studies using intestinal organoids have demonstrated their utility in assessing drug effects and cellular responses, providing a robust platform for metabolic research. nih.govmdpi.com The quantitative data derived from metabolic flux analysis helps in understanding the capacity of different pathways and identifying potential bottlenecks or shifts in metabolism. isotope.com
Enzyme Kinetics and Metabolic Inhibition/Induction Studies
Deuterated VPA is a critical tool for studying the enzymes responsible for its metabolism. It aids in characterizing the kinetics of these enzymes and investigating how other substances might inhibit or induce their activity.
The metabolism of VPA involves several enzyme families, primarily the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govuva.nl Studies using in vitro preclinical models, such as human liver microsomes and cDNA-expressed enzymes, have been crucial in identifying the specific isoforms involved.
CYP enzymes are largely responsible for the oxidative metabolism of VPA. nih.govnih.gov Research has shown that CYP2C9, CYP2A6, and to a lesser extent, CYP2B6, are the primary catalysts for the formation of key metabolites like 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. nih.govoup.com Glucuronidation, a major route of VPA elimination, is mediated by UGT enzymes. nih.gov Specific isoforms, including UGT1A6, UGT1A9, and UGT2B7, have been identified as being responsible for conjugating VPA to form valproate glucuronide. nih.govresearchgate.net Using deuterated VPA in these systems helps to accurately measure the formation of specific metabolites and thus determine the kinetic parameters (e.g., K_m and V_max) for each enzyme.
Table 2: Key Drug-Metabolizing Enzymes in Valproic Acid Biotransformation
| Enzyme Family | Isoform | Metabolic Reaction Catalyzed |
|---|---|---|
| Cytochrome P450 (CYP) | CYP2C9 | Formation of 4-ene-VPA, 4-OH-VPA, 5-OH-VPA |
| CYP2A6 | Formation of 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | |
| CYP2B6 | Formation of 4-ene-VPA, 4-OH-VPA, 5-OH-VPA | |
| UDP-glucuronosyltransferase (UGT) | UGT1A6 | Glucuronidation of VPA |
| UGT1A9 | Glucuronidation of VPA | |
| UGT2B7 | Glucuronidation of VPA |
This table outlines the primary human enzyme isoforms identified as being involved in the metabolism of Valproic Acid. nih.govoup.comnih.govresearchgate.net
The substitution of hydrogen with the heavier deuterium (B1214612) atom can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). ubc.ca This occurs if the bond to the isotope is broken during the rate-determining step of the reaction. Observing a KIE can provide valuable mechanistic insight into the enzymatic process.
In studies with deuterated VPA, significant isotope effects have been observed for certain metabolic pathways. For example, a study using [3,3-²H₂]VPA in rats revealed an apparent intramolecular isotope effect (k_H/k_D) of approximately 8 for the direct hydroxylation of VPA at the C-3 position. tandfonline.com Another investigation using [²H₆]VPA found a large isotope effect in the formation of 5-OH-VPA. ubc.ca The presence of these effects suggests that the breaking of a carbon-hydrogen bond is a critical, rate-limiting step in these specific hydroxylation reactions, providing clues about the orientation of the substrate within the enzyme's active site. tandfonline.comubc.ca
Application in Isotope Dilution Mass Spectrometry for Absolute Quantification in Research
Isotope dilution mass spectrometry (IDMS) is a reference technique for highly accurate and precise quantitative analysis. nih.gov In this method, a known amount of an isotopically labeled version of the analyte, such as Valproic Acid Methyl Ester-d3, is added to a sample as an internal standard. ubc.catexilajournal.com Because the labeled internal standard is chemically identical to the analyte of interest, it experiences the same effects during sample extraction, processing, and analysis, effectively correcting for any sample loss or variability. clearsynth.comlcms.cz
During mass spectrometry analysis, the instrument can differentiate between the natural analyte and the heavier, deuterated internal standard based on their mass-to-charge ratio. unipd.it By measuring the ratio of the signal from the natural analyte to that of the known amount of the internal standard, a precise and absolute quantification of the analyte in the original sample can be achieved. nih.gov This technique is invaluable for pharmacokinetic studies, therapeutic drug monitoring research, and any application requiring the exact concentration of VPA and its metabolites in biological fluids like plasma or urine. aesnet.orgnih.govubc.ca The use of deuterated VPA and its metabolites as internal standards has been shown to minimize variance and significantly improve the accuracy of quantitative assays. ubc.ca
Principles of Isotope Dilution for High-Accuracy Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The fundamental principle of this method involves the addition of a known amount of an isotopically labeled version of the analyte, such as Valproic Acid Methyl Ester-d3, to a sample containing the unlabeled analyte, valproic acid. This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).
The key advantage of using an isotopically labeled internal standard is its ability to compensate for sample loss during extraction, purification, and analysis. nih.gov Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. nih.gov Consequently, the ratio of the unlabeled analyte to the labeled internal standard remains constant throughout the analytical process.
In the context of valproic acid analysis, a known quantity of Valproic Acid Methyl Ester-d3 is added to a biological sample (e.g., plasma, urine). After extraction and derivatization to their methyl esters (if the analysis starts with valproic acid), the sample is introduced into a mass spectrometer. The instrument can differentiate between the endogenous valproic acid methyl ester and the added Valproic Acid Methyl Ester-d3 based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
This methodology significantly improves the reliability of quantification by correcting for variations in sample recovery and matrix effects, which are common challenges in the analysis of complex biological samples. The use of stable isotope-labeled analogs as internal standards, such as deuterated forms of valproic acid, has been shown to minimize the variance that can arise from slight changes in pH during extraction or incomplete derivatization. nih.gov
The robustness and accuracy of methods employing isotope dilution with labeled internal standards have been demonstrated in various validation studies for the quantification of valproic acid. These studies typically show excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Table 1: Representative Performance of an Isotope Dilution Method for Valproic Acid Quantification
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | 2.56 - 16.37% |
| Inter-day Precision (%CV) | 1.29 - 11.34% |
| Intra-day Accuracy (%Bias) | 3.85 - 11.84% |
| Inter-day Accuracy (%Bias) | 1.24 - 6.14% |
This table presents typical validation data for a liquid chromatography-mass spectrometry (LC-MS/MS) method for valproic acid quantification, illustrating the level of precision and accuracy achievable with the use of an internal standard. nih.gov
Use in Metabolomics and Proteomics Research for Target Compound Quantification
The application of Valproic Acid Methyl Ester-d3 as an internal standard is pivotal in the fields of metabolomics and proteomics for the accurate quantification of valproic acid and its related metabolites. These "omics" disciplines aim to comprehensively identify and quantify the complete set of small molecules (metabolome) and proteins (proteome) in a biological system, respectively.
Metabolomics:
In metabolomics studies, researchers investigate the metabolic alterations induced by drugs like valproic acid. medchemexpress.comnih.gov These studies often employ techniques like liquid chromatography-mass spectrometry (LC-MS) to profile a wide range of metabolites in biological fluids. medchemexpress.com The accurate quantification of valproic acid itself is crucial for correlating its concentration with observed metabolic changes. The inclusion of Valproic Acid Methyl Ester-d3 as an internal standard allows for the precise determination of valproic acid levels, thereby providing a reliable basis for understanding its metabolic effects.
For instance, metabolomic profiling can reveal how valproic acid treatment alters pathways such as fatty acid metabolism and the urea cycle. By accurately quantifying the parent drug with an internal standard like Valproic Acid Methyl Ester-d3, researchers can establish dose-response relationships and gain deeper insights into the mechanisms of action and potential toxicities of valproic acid.
Proteomics:
In the realm of proteomics, studies have explored the effects of valproic acid on protein expression. nih.gov Valproic acid is known to be a histone deacetylase (HDAC) inhibitor, which can lead to widespread changes in protein expression. nih.gov Proteomic analyses, often utilizing two-dimensional electrophoresis or mass spectrometry-based approaches, can identify proteins that are up- or down-regulated following valproic acid treatment.
While Valproic Acid Methyl Ester-d3 is not directly used to quantify proteins, its role in accurately measuring the concentration of valproic acid in the experimental system is vital. This allows for a precise correlation between the drug concentration and the observed changes in the proteome. Understanding this relationship is essential for elucidating the molecular mechanisms underlying the therapeutic and adverse effects of valproic acid.
For example, a proteomics study might investigate how different concentrations of valproic acid, accurately measured using an internal standard, affect the expression of proteins involved in cell proliferation and apoptosis in cancer cells.
Future Directions and Emerging Research Avenues for Valproic Acid Methyl Ester D3
The utility of Valproic Acid Methyl Ester-d3 as an internal standard is poised to expand with advancements in analytical technologies and its application in novel research areas. The following sections explore the future landscape for this deuterated compound.
Q & A
Q. What is the primary role of Valproic Acid Methyl Ester-d3 in analytical method development and validation?
Valproic Acid Methyl Ester-d3 is primarily used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy of valproic acid and its metabolites. Its isotopic labeling minimizes interference from endogenous compounds, ensuring precise calibration curves and reproducibility during method validation. Key parameters include specificity, linearity (R² ≥ 0.995), and recovery rates (85–115%) .
Q. How is Valproic Acid Methyl Ester-d3 synthesized, and what quality control measures ensure isotopic purity?
The synthesis involves esterification of valproic acid with deuterated methanol (CD₃OD) under acid catalysis. Isotopic purity (≥98% deuterium incorporation) is verified via nuclear magnetic resonance (¹H-NMR) and high-resolution mass spectrometry (HR-MS). Batch-to-batch consistency is ensured through rigorous testing of residual solvents, heavy metals, and chiral purity (enantiomeric excess ≥99%) .
Q. What are the regulatory considerations for using Valproic Acid Methyl Ester-d3 in pharmacopeial compliance studies?
The compound must align with USP/EP guidelines for reference standards, including certificate of analysis (CoA) documentation for identity (FT-IR), purity (HPLC-UV), and stability (accelerated degradation studies under ICH Q1A conditions). Traceability to primary standards is mandatory for ANDA submissions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in neurotoxicity data between Valproic Acid Methyl Ester-d3 and non-deuterated analogs?
Contradictions may arise from differences in metabolic stability or deuterium kinetic isotope effects. A comparative study design should include:
Q. What methodological challenges arise when integrating Valproic Acid Methyl Ester-d3 into epigenetic studies of histone deacetylase (HDAC) inhibition?
Challenges include:
- Cross-reactivity : Deuterated esters may alter binding affinity to HDAC isoforms vs. non-deuterated valproic acid.
- Dose-response calibration : LC-MS/MS quantification must account for tissue-specific ion suppression.
- Validation : Confirm HDAC inhibition via fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate cleavage) and correlate with intracellular drug concentrations .
Q. How can in silico models predict the teratogenic potential of Valproic Acid Methyl Ester-d3, and what experimental validation is required?
Computational approaches (e.g., molecular docking, QSAR) can predict teratogenicity by assessing structural similarity to valproic acid, a known neuroteratogen. Experimental validation should involve:
- SOSRS platform : Measure lumen area expansion in ZO-1-EGFP zebrafish embryos (dose range: 200–400 µM).
- Comparative assays : Co-administer with valnoctamide (non-teratogenic analog) to isolate deuterium-specific effects .
Q. What strategies optimize the use of Valproic Acid Methyl Ester-d3 in metabolomic studies with conflicting ionization efficiency data?
Ionization variability in LC-MS can be mitigated by:
- Mobile phase optimization : Use 0.1% formic acid in acetonitrile/water to enhance protonation.
- Ion pairing agents : Add 5 mM ammonium acetate for negative-ion mode stability.
- Internal standard bracketing : Analyze deuterated and non-deuterated analogs in alternating runs to control for instrument drift .
Methodological Guidelines
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to evaluate heterogeneity across studies, focusing on batch-specific impurities or analytical protocol deviations .
- Experimental Design : For neurodevelopmental toxicity studies, include sham controls and blinded histopathological scoring to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
